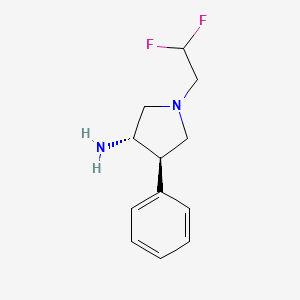
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a phenyl group and a difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Difluoroethyl Group: This can be done using a difluoroethylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This can involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.
Aplicaciones Científicas De Investigación
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine: Unique due to the presence of both a phenyl group and a difluoroethyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a phenyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance the compound’s stability and bioavailability compared to similar compounds.
Propiedades
Fórmula molecular |
C12H16F2N2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(3S,4R)-1-(2,2-difluoroethyl)-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)8-16-6-10(11(15)7-16)9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11+/m0/s1 |
Clave InChI |
AATZNGBNRUQKKM-WDEREUQCSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1CC(F)F)N)C2=CC=CC=C2 |
SMILES canónico |
C1C(C(CN1CC(F)F)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


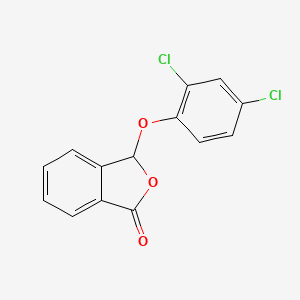
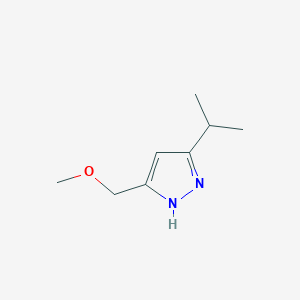
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
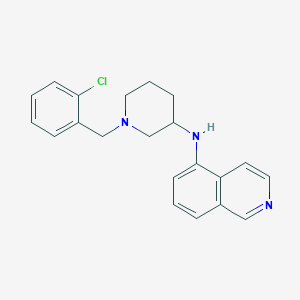
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
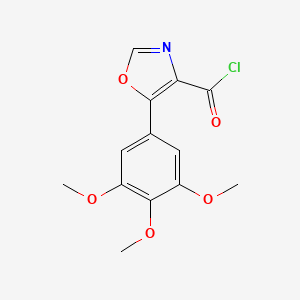
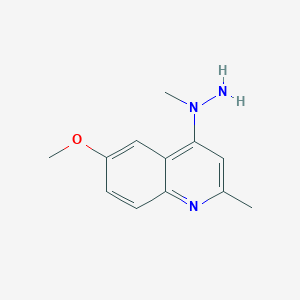

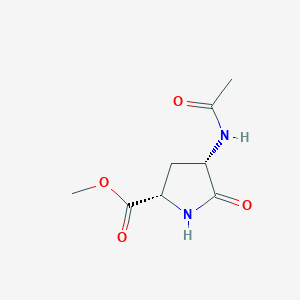

![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)

